molecular formula C25H23N3O4S B3303181 4-phenoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920193-14-2

4-phenoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No. B3303181
CAS RN: 920193-14-2
M. Wt: 461.5 g/mol
InChI Key: UOGFKKOWURQUES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, has been reported . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

While specific structural analysis of “4-phenoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide” is not available, related compounds such as 4-Benzyl-6-p-tolyl-pyridazin-3(2H)-one have been studied . The molecule is not planar; the tolyl and pyridazine rings are twisted with respect to each other .

Mechanism of Action

The mechanism of action of 4-phenoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of specific enzymes. For example, its inhibitory activity against carbonic anhydrase is believed to be due to its ability to bind to the zinc ion in the enzyme's active site.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to exhibit potent antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to exhibit inhibitory activity against carbonic anhydrase, which is involved in the regulation of acid-base balance and fluid secretion.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-phenoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying the role of specific enzymes in biochemical pathways. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-phenoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide. One possible direction is to further investigate its inhibitory activity against specific enzymes, such as carbonic anhydrase and acetylcholinesterase. Additionally, this compound could be further studied for its potential applications in the development of new antibiotics and antifungal agents. Finally, future research could focus on developing new synthetic methods for the production of this compound, with the aim of improving its solubility and other properties.

Scientific Research Applications

4-phenoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide has been extensively studied for its potential applications in drug development. It has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. Additionally, this compound has shown promising antibacterial and antifungal activities.

properties

IUPAC Name

N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-19-7-9-20(10-8-19)24-15-16-25(28-27-24)31-18-17-26-33(29,30)23-13-11-22(12-14-23)32-21-5-3-2-4-6-21/h2-16,26H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGFKKOWURQUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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